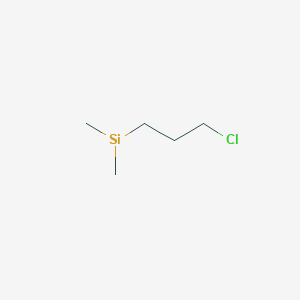

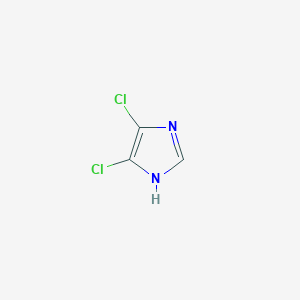

Silane, (3-chloropropyl)dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, (3-chloropropyl)dimethyl- is a chemical compound with the molecular formula C5H13ClSi . It is commonly used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. It is also used in the production of silicone rubber, adhesives, sealants, and coatings .

Synthesis Analysis

A new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of Silane, (3-chloropropyl)dimethyl- can be represented by the InChI stringInChI=1/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 . The molecular weight of the compound is 162.73 g/mol . Chemical Reactions Analysis

Silane coupling agents have been used in a variety of chemical reactions. For instance, they have been used in nucleophilic substitution, click chemistry, supramolecular modification, and photochemical reactions .Physical And Chemical Properties Analysis

Silane, (3-chloropropyl)dimethyl- has a molecular weight of 136.7 g/mol and a density of 0.884 g/cm3 at 25 °C. It has a boiling point of 134-136°C and a refractive index of 1.4342 .Aplicaciones Científicas De Investigación

Synthesis of New Silane Coupling Agents

(3-chloropropyl)dimethylsilane is used in the synthesis of new silane coupling agents. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . This new reagent has the characteristics of a coupling agent and initiator .

Modification of Nano-TiO2

The synthesized (3-(tert-butylperoxy)propyl)trimethoxysilane is used to modify nano-TiO2 . The structures of the products of modifying nano-TiO2 were verified by XPS, FT-IR .

Initiating Polymerization

The synthesized (3-(tert-butylperoxy)propyl)trimethoxysilane is also used to initiate polymerization . The structures of the products of initiating polymerization were verified by XPS, FT-IR .

Grafting on Halloysite Nanotubes

(3-chloropropyl) trimethoxysilane (CPTMS) is used in the grafting process on halloysite nanotubes (HNTs) surface . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules .

Creation of New Materials

The grafted HNTs-Cl is used to create new materials with great applications in chemical engineering and nanotechnology .

Improvement of Grafting Degree

The degree of grafting of chloro-silane onto the HNT’s surface has been accomplished by incorporation of HNTs with CPTMS under different experimental conditions .

Safety And Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMUNKNMFGPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885013 |

Source

|

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3-chloropropyl)dimethyl- | |

CAS RN |

18157-31-8 |

Source

|

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)